molecular formula C17H10NNaO7 B7822650 Sodium aristolochate CAS No. 52232-70-9

Sodium aristolochate

Cat. No.: B7822650
CAS No.: 52232-70-9
M. Wt: 363.25 g/mol
InChI Key: BQVOPWJSBBMGBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium aristolochate is a derivative of aristolochic acid, a naturally occurring compound found in the Aristolochia plant species. Aristolochic acids are known for their nephrotoxic and carcinogenic properties, which have raised significant concerns regarding their use in traditional medicine. This compound, specifically, has been isolated from various parts of the Aristolochia plant, including leaves, stems, and roots .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aristolochate can be synthesized through the extraction of aristolochic acid from Aristolochia plants, followed by its conversion to the sodium salt form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate aristolochic acid. The conversion to this compound is achieved by neutralizing aristolochic acid with sodium hydroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of aristolochic acid from plant material, followed by its conversion to the sodium salt. This process requires careful control of reaction conditions to ensure the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium aristolochate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as nitro and methoxy groups on the aromatic ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of sodium aristolochate involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, ultimately leading to cell death or malignant transformation. The compound primarily targets the kidneys, where it induces nephrotoxicity through oxidative stress and inflammation .

Comparison with Similar Compounds

Sodium aristolochate is part of a broader class of compounds known as aristolochic acids. Similar compounds include:

Compared to these compounds, this compound is unique due to its specific sodium salt form, which influences its solubility and reactivity. This uniqueness makes it a valuable compound for studying the toxicological effects of aristolochic acids and developing analytical methods for their detection .

Properties

IUPAC Name

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVOPWJSBBMGBR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10NNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020099
Record name Sodium aristolochate-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10190-99-5
Record name Sodium aristolate 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aristolochate-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ARISTOLOCHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTM3D3H78E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium aristolochate
Reactant of Route 2
Reactant of Route 2
Sodium aristolochate
Reactant of Route 3
Reactant of Route 3
Sodium aristolochate
Reactant of Route 4
Reactant of Route 4
Sodium aristolochate
Reactant of Route 5
Reactant of Route 5
Sodium aristolochate
Reactant of Route 6
Reactant of Route 6
Sodium aristolochate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.